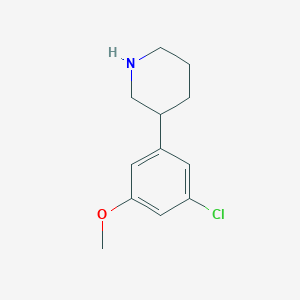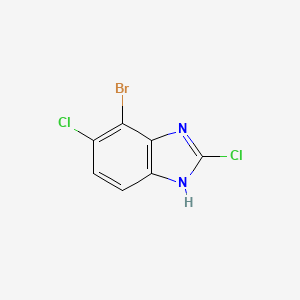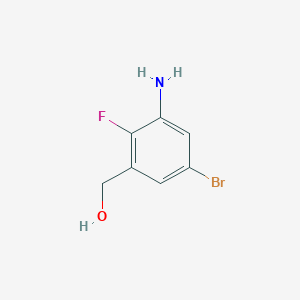
(3-Amino-5-bromo-2-fluorophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-bromo-2-fluorophenyl)methanol is an aromatic compound with a unique structure that includes an amino group, a bromine atom, and a fluorine atom attached to a benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-bromo-2-fluorophenyl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of 2-fluoroaniline to introduce the bromine atom at the 5-position. This is followed by the introduction of the methanol group through a nucleophilic substitution reaction. The final step involves the protection and deprotection of the amino group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-5-bromo-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-amino-5-bromo-2-fluorobenzaldehyde or 3-amino-5-bromo-2-fluorobenzoic acid.
Reduction: Formation of 3-amino-5-bromo-2-fluoroaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Amino-5-bromo-2-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Amino-5-bromo-2-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromo, and fluoro groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-2-fluorophenyl)methanol: Similar structure but lacks the amino group.
(5-Amino-2-bromo-3-fluorophenyl)methanol: Similar structure but with different positions of the amino and fluorine groups.
Uniqueness
(3-Amino-5-bromo-2-fluorophenyl)methanol is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of amino, bromo, and fluoro groups in this particular configuration can result in unique reactivity and interactions compared to other similar compounds.
Properties
Molecular Formula |
C7H7BrFNO |
|---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
(3-amino-5-bromo-2-fluorophenyl)methanol |
InChI |
InChI=1S/C7H7BrFNO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3,10H2 |
InChI Key |
OJSJRMRYGNETRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12839614.png)
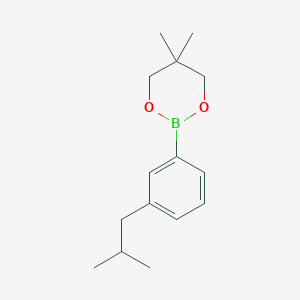

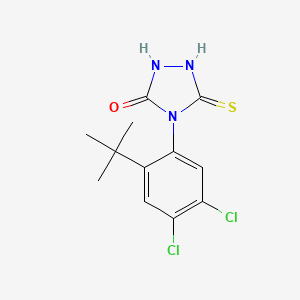
![13-chloro-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12839626.png)
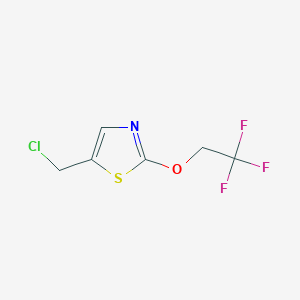
![1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane](/img/structure/B12839628.png)
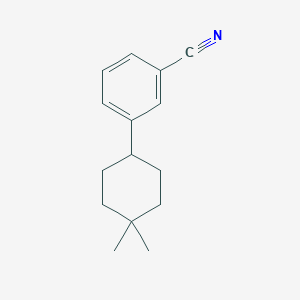
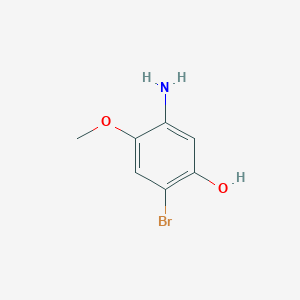

![7-Bromo-8-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12839650.png)

